2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide
Description
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S3/c1-4-16(29-21-22-14-7-5-6-8-17(14)30-21)18(26)23-20-25-24-19(31-20)13-10-9-12(27-2)11-15(13)28-3/h5-11,16H,4H2,1-3H3,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMYMSOZFSYIRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)C2=C(C=C(C=C2)OC)OC)SC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Moiety: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Synthesis of the Thiadiazole Ring: This involves the reaction of a hydrazine derivative with a dithioic acid or its ester.
Coupling Reaction: The benzo[d]thiazole and thiadiazole intermediates are then coupled using a suitable linker, such as a butanamide chain, under specific reaction conditions (e.g., using coupling reagents like EDCI or DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the benzo[d]thiazole and thiadiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a target for antidiabetic drugs.
Materials Science: The compound can be used in the development of novel organic materials with specific electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activity.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Analogs of the Thiadiazole Core
N-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)butanamide (CAS RN: 394237-64-0)
- Substituents : 2-Methylphenyl (thiadiazole), phenylthio (butanamide chain).
- Molecular Formula : C₁₉H₁₉N₃OS₂.
- Molecular Weight : 369.51 g/mol.
- Comparison: The 2-methylphenyl group on the thiadiazole introduces steric bulk but lacks the electron-donating methoxy groups of the target compound. The phenylthio group (vs. Lower molecular weight (369.51 vs. estimated ~455 g/mol for the target compound) may enhance bioavailability .
4-(1,3-Benzothiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)butanamide (CAS RN: 756867-67-1)
- Substituents : Benzothiazolylsulfanyl (butanamide), thiazol-2-yl (amide terminus).
- Molecular Formula : C₁₄H₁₃N₃OS₃.
- Molecular Weight : 367.47 g/mol.
- Comparison: Replaces the thiadiazole core with a thiazole, reducing ring strain and altering hydrogen-bonding capacity. The thiazol-2-yl group (vs.
Analogs with Modified Sulfur Linkages
4-(1,3-Benzothiazol-2-ylsulfanyl)-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-propylbutanamide
- Substituents : 2-Chlorophenyl (oxadiazole), benzothiazolylsulfanyl (butanamide).
- Core Heterocycle : 1,3,4-Oxadiazole (vs. thiadiazole).
- The 2-chlorophenyl group introduces electron-withdrawing effects, contrasting with the target compound’s electron-donating dimethoxyphenyl .
Physicochemical Properties
*Estimated using fragment-based methods.
Biological Activity
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide represents a novel structure within the realm of bioactive molecules, particularly those containing benzothiazole and thiadiazole moieties. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The compound's structure can be broken down into two significant components:
- Benzothiazole moiety : Known for its role in various biological activities.
- Thiadiazole moiety : Associated with antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance:
- In vitro studies showed that certain thiadiazole derivatives possess strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- The Minimum Inhibitory Concentration (MIC) values for selected compounds were reported to be lower than those of standard antibiotics, indicating superior efficacy .
Anticancer Properties
The benzothiazole and thiadiazole rings have been linked to anticancer activity:
- Compounds similar to the one have shown cytotoxic effects against various cancer cell lines. For example, derivatives with similar structures exhibited IC50 values in the low micromolar range against pancreatic cancer cells .
- The mechanism often involves the induction of apoptosis in cancer cells, as evidenced by increased apoptotic markers in treated cells compared to controls .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are also noteworthy:
- Studies suggest that benzothiazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
- The presence of functional groups such as dimethoxyphenyl enhances the anti-inflammatory activity by modulating immune responses.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of such compounds:
- The introduction of various substituents on the thiadiazole ring significantly affects the antimicrobial potency. For example, substitutions at the C-5 position with electron-withdrawing groups have been shown to enhance activity against specific pathogens .
- The spatial arrangement and electronic properties of substituents influence interactions with biological targets, thereby affecting overall efficacy.
Case Studies
Several studies have focused on compounds structurally similar to This compound :
- Antimicrobial Screening : A study evaluated a series of thiadiazole derivatives against multiple bacterial strains. The most active compounds displayed MIC values as low as 32.6 μg/mL against E. coli, outperforming standard treatments like ampicillin .
- Cytotoxicity Assays : Another investigation assessed the cytotoxic effects of similar benzothiazole derivatives on various cancer cell lines. Compounds demonstrated IC50 values ranging from 10 to 50 μM against pancreatic cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
